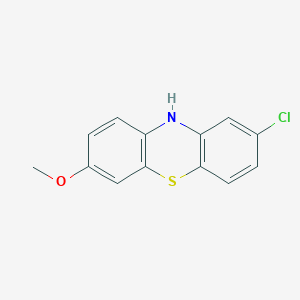

2-Chloro-7-methoxy-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

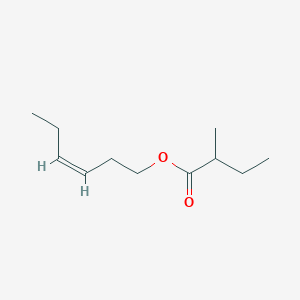

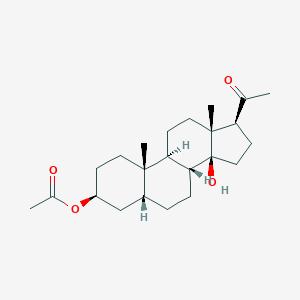

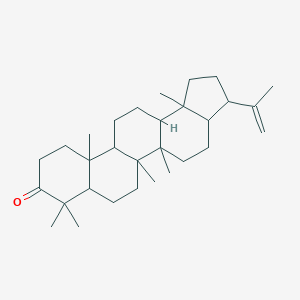

2-Chloro-7-methoxy-10H-phenothiazine (CMPT) is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties. CMPT is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.

Applications De Recherche Scientifique

Anticancer Applications

2-Chloro-7-methoxy-10H-phenothiazine derivatives demonstrate significant activity against cancer cell lines, particularly breast cancer. A study by Ahmed et al. (2018) details the synthesis of various derivatives of 2-Chloro-7-methoxy-10H-phenothiazine and their high activity against the MCF7 breast cancer cell line.

Analytical Chemistry and Molecular Studies

Mass spectrometry analysis of 2-Chloro-7-methoxy-10H-phenothiazine and its derivatives allows differentiation between various substituents, contributing to mechanistic understanding in molecular chemistry. This is elaborated in a study by Duffield et al. (1968).

Bioanalytical Applications

The compound is used in the synthesis of bioactive compounds and fluorescent probes, particularly for bioanalytical applications like the detection of reactive oxygen species (ROS). Research by Quesneau et al. (2020) highlights the creation of novel phenothiazine-coumarin hybrid dyes with potential applications in fluorescent markers.

Photochemistry and Materials Science

2-Chloro-7-methoxy-10H-phenothiazine derivatives are investigated in photochemistry, particularly in the context of photoresist formulations and photoacid generation. A study by Pohlers et al. (1997) explores this application in detail.

Antimicrobial and Antifungal Agents

Some derivatives of 2-Chloro-7-methoxy-10H-phenothiazine exhibit antimicrobial and antifungal properties, as evidenced in the research by Singh et al. (1999).

Role in Antipsychotic and Antiinflammatory Agents

Studies, like the one by Horn and Snyder (1971), investigate the structural correlations of phenothiazine drugs with antipsychotic efficacy. Further, its derivatives have potential applications as antiinflammatory and analgesic agents, as shown in the study by Kushwaha et al. (2010).

Energy Storage Applications

2-Chloro-7-methoxy-10H-phenothiazine derivatives are also studied for their use in energy storage, specifically in nonaqueous redox flow batteries. The work of Attanayake et al. (2019) delves into this application.

Alzheimer's Disease Research

Phenothiazine derivatives are evaluated for their potential in treating Alzheimer's disease, targeting multiple pathological routes. This is highlighted in research by Tin et al. (2015).

Propriétés

Numéro CAS |

1730-44-5 |

|---|---|

Nom du produit |

2-Chloro-7-methoxy-10H-phenothiazine |

Formule moléculaire |

C13H10ClNOS |

Poids moléculaire |

263.74 g/mol |

Nom IUPAC |

2-chloro-7-methoxy-10H-phenothiazine |

InChI |

InChI=1S/C13H10ClNOS/c1-16-9-3-4-10-13(7-9)17-12-5-2-8(14)6-11(12)15-10/h2-7,15H,1H3 |

Clé InChI |

VGCKEWCZFDSELD-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |

SMILES canonique |

COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |

Autres numéros CAS |

1730-44-5 |

Pictogrammes |

Irritant; Environmental Hazard |

Solubilité |

1.05e-05 M |

Synonymes |

2-Chloro-7-methoxy-10H-phenothiazine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2.2]Paracyclophane](/img/structure/B167438.png)

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)

![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)